trans-1,2-Bis(tributylstannyl)ethene
Overview
Description
Synthesis Analysis
Trans-1,2-Bis(tributylstannyl)ethene is synthesized through various methods, including the stereoselective preparation from chlorotrifluoroethylene. The synthetic routes often involve sequential steps that result in the formation of this compound with high yield and stereoselectivity, as reported by Liu & Burton (Liu & Burton, 2002). Additionally, methodologies like metathesis reactions have been employed for producing bis(silyl)ethenes, which are structurally related to bis(tributylstannyl)ethenes (Marciniec et al., 1989).
Molecular Structure Analysis
The molecular structure of trans-1,2-Bis(tributylstannyl)ethene and related compounds has been extensively studied. For instance, Schmidbaur et al. provided insights into the structural correlations between different bisphosphinoethenes and their complexes, which can offer a comparative perspective for understanding the spatial arrangement of bis(tributylstannyl)ethenes (Schmidbaur et al., 1988).
Chemical Reactions and Properties
Bis(tributylstannyl)ethenes undergo various chemical reactions, including ipso halodestannylation, leading to the formation of halovinylstannanes and bis-haloalkenes. These reactions are essential for synthetic applications, providing a pathway to diverse organic molecules (Quayle et al., 1998).
Physical Properties Analysis
Although specific details on the physical properties of trans-1,2-Bis(tributylstannyl)ethene are scarce, related compounds such as bis(diphenylphosphino)ethenes and their structural analogs have been studied. These studies provide a baseline for understanding the physical nature, such as solubility and melting points, of organostannyl compounds (Schmidbaur et al., 1988).
Chemical Properties Analysis
The chemical properties of trans-1,2-Bis(tributylstannyl)ethene, such as reactivity and stability, are inferred from its usage in chemical synthesis and reactions. Its role in facilitating stereoselective syntheses and participating in coupling reactions underlines its chemical versatility and utility in organic chemistry (Liu & Burton, 2002).
Scientific Research Applications
Application 1: Preparation of Polyarylenevinylene Polymers
- Summary of the Application : “trans-1,2-Bis(tributylstannyl)ethene” is used in the synthesis of polyarylenevinylene polymers that have triphenylamine core moieties . These polymers are significant in the field of organic electronics due to their excellent charge transport properties.
- Methods of Application : The synthesis typically involves a Pd-catalyzed Stille coupling reaction . The exact experimental procedures and technical details would depend on the specific type of polyarylenevinylene polymer being synthesized.
- Results or Outcomes : The resulting polyarylenevinylene polymers exhibit excellent charge transport properties, making them suitable for use in organic electronics .
Application 2: Synthesis of Vinylstannanes
- Summary of the Application : “trans-1,2-Bis(tributylstannyl)ethene” can be used to prepare vinylstannanes by reacting with aryl halides . These vinylstannanes can then be used in the synthesis of substituted pyridines .
- Methods of Application : The synthesis of vinylstannanes involves a reaction with aryl halides . The exact experimental procedures and technical details would depend on the specific type of vinylstannane and aryl halide being used.
- Results or Outcomes : The resulting vinylstannanes can be used in the synthesis of substituted pyridines , which are important compounds in medicinal chemistry and materials science.
Application 3: Synthesis of Gamma, Delta-Alkynones
- Summary of the Application : “trans-1,2-Bis(tributylstannyl)ethene” can be used in the synthesis of gamma, delta-alkynones . Alkynones are important building blocks in organic synthesis and are used in the preparation of various bioactive compounds.
- Results or Outcomes : The resulting gamma, delta-alkynones can be used in the synthesis of various bioactive compounds .
Application 4: Preparation of Two (E)-2-(2-(thiophen-2-yl)vinyl)thiophen Based Copolymers
- Summary of the Application : “trans-1,2-Bis(tributylstannyl)ethene” can be used to prepare two (E)-2-(2-(thiophen-2-yl)vinyl)thiophen based copolymers through a Pd-catalyzed Stille coupling reaction . These copolymers are significant in the field of organic electronics due to their excellent charge transport properties.
- Methods of Application : The synthesis typically involves a Pd-catalyzed Stille coupling reaction . The exact experimental procedures and technical details would depend on the specific type of copolymer being synthesized.
- Results or Outcomes : The resulting copolymers exhibit excellent charge transport properties, making them suitable for use in organic electronics .
Application 5: Synthesis of Gamma, Delta-Alkynones
- Summary of the Application : “trans-1,2-Bis(tributylstannyl)ethene” can be used in the synthesis of gamma, delta-alkynones . Alkynones are important building blocks in organic synthesis and are used in the preparation of various bioactive compounds.
- Results or Outcomes : The resulting gamma, delta-alkynones can be used in the synthesis of various bioactive compounds .
Application 6: Preparation of Two (E)-2-(2-(thiophen-2-yl)vinyl)thiophen Based Copolymers
- Summary of the Application : “trans-1,2-Bis(tributylstannyl)ethene” can be used to prepare two (E)-2-(2-(thiophen-2-yl)vinyl)thiophen based copolymers through a Pd-catalyzed Stille coupling reaction . These copolymers are significant in the field of organic electronics due to their excellent charge transport properties.
- Methods of Application : The synthesis typically involves a Pd-catalyzed Stille coupling reaction . The exact experimental procedures and technical details would depend on the specific type of copolymer being synthesized.
- Results or Outcomes : The resulting copolymers exhibit excellent charge transport properties, making them suitable for use in organic electronics .
Safety And Hazards
properties
IUPAC Name |
tributyl-[(E)-2-tributylstannylethenyl]stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6C4H9.C2H2.2Sn/c6*1-3-4-2;1-2;;/h6*1,3-4H2,2H3;1-2H;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKOWRBFAJTPLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C=C[Sn](CCCC)(CCCC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[Sn](CCCC)(CCCC)/C=C/[Sn](CCCC)(CCCC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H56Sn2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00418823 | |
Record name | trans-1,2-Bis(tributylstannyl)ethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00418823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
606.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-1,2-Bis(tributylstannyl)ethene | |
CAS RN |
14275-61-7 | |
Record name | trans-1,2-Bis(tributylstannyl)ethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00418823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-1,2-Bis(tri-n-butylstannyl)ethylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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